molecular formula C7H13NO2 B2763469 2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine CAS No. 2309444-14-0

2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine

Cat. No.: B2763469
CAS No.: 2309444-14-0
M. Wt: 143.186
InChI Key: AIVULVNSZWLGMH-UHFFFAOYSA-N
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Description

2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate diols under acidic conditions to form the furan ring system, followed by amination to introduce the methanamine group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure scalability and consistency. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-3-ylmethanamine
  • 2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-3,6-diol

Uniqueness

2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-4-5-3-7-6(10-5)1-2-9-7/h5-7H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVULVNSZWLGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1OC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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